![molecular formula C27H25ClN4O3S B12135449 (2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)

(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2Z)-6-(2-Chlorbenzyl)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Indol-Derivats beginnen, gefolgt von der Einführung der Heptylgruppe und der Bildung des Thiazolo[3,2-b][1,2,4]triazin-Kerns. Der letzte Schritt beinhaltet häufig die Zugabe der 2-Chlorbenzylgruppe unter spezifischen Reaktionsbedingungen wie kontrollierter Temperatur und pH-Wert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs zur Steigerung der Ausbeute und Reinheit umfassen. Dies könnte die Verwendung von Katalysatoren, fortschrittlicher Reinigungstechniken und skalierbarer Reaktionsbedingungen beinhalten, um eine konstante Produktionsqualität sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2Z)-6-(2-Chlorbenzyl)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

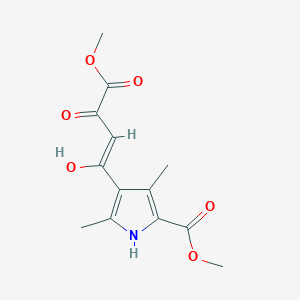

In der Chemie wird (2Z)-6-(2-Chlorbenzyl)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion wegen seiner einzigartigen strukturellen Eigenschaften und seines Potenzials als Baustein für komplexere Moleküle untersucht.

Biologie

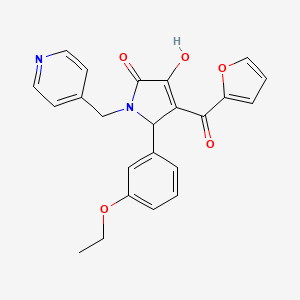

In der biologischen Forschung kann diese Verbindung auf ihre Wechselwirkungen mit verschiedenen biologischen Zielstrukturen wie Enzymen oder Rezeptoren untersucht werden, um ihre potenziellen therapeutischen Wirkungen zu verstehen.

Medizin

In der Medizin könnte die Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht werden, insbesondere wenn sie Aktivität gegen bestimmte Krankheiten oder Zustände zeigt.

Industrie

In der Industrie kann die Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer bei der Synthese anderer wertvoller Verbindungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (2Z)-6-(2-Chlorbenzyl)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen vom spezifischen biologischen Kontext ab, in dem die Verbindung untersucht wird.

Wissenschaftliche Forschungsanwendungen

Chemistry

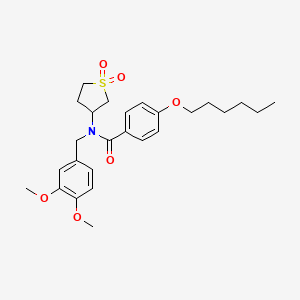

In chemistry, (2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate, particularly if it exhibits activity against specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

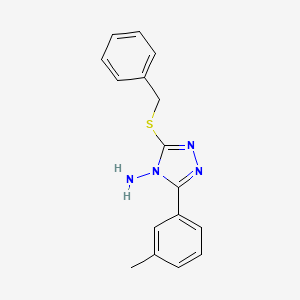

- (2Z)-6-(2-Chlorbenzyl)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion kann mit anderen Thiazolo[3,2-b][1,2,4]triazin-Derivaten verglichen werden, wie zum Beispiel:

- (2Z)-6-(2-Brombenzyl)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion

- (2Z)-6-(2-Methylbenzyl)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion

Einzigartigkeit

Die Einzigartigkeit von (2Z)-6-(2-Chlorbenzyl)-2-(1-Heptyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7(2H)-dion liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein der 2-Chlorbenzylgruppe, die im Vergleich zu anderen ähnlichen Verbindungen möglicherweise unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht.

Eigenschaften

Molekularformel |

C27H25ClN4O3S |

|---|---|

Molekulargewicht |

521.0 g/mol |

IUPAC-Name |

(2Z)-6-[(2-chlorophenyl)methyl]-2-(1-heptyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |

InChI |

InChI=1S/C27H25ClN4O3S/c1-2-3-4-5-10-15-31-21-14-9-7-12-18(21)22(25(31)34)23-26(35)32-27(36-23)29-24(33)20(30-32)16-17-11-6-8-13-19(17)28/h6-9,11-14H,2-5,10,15-16H2,1H3/b23-22- |

InChI-Schlüssel |

UWQZXDDZTFOZGE-FCQUAONHSA-N |

Isomerische SMILES |

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5Cl)S3)/C1=O |

Kanonische SMILES |

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5Cl)S3)C1=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135368.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135371.png)

![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135378.png)

![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)

![N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)

![N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)

![1-[3-(Dimethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d] furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12135403.png)

![(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12135419.png)

![3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12135444.png)